

Application Note: High-Sensitivity Spectrophotometric Quantification of Nickel Using (2,2')-Furildioxime

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Compound of Interest

Compound Name: (2,2')-Furildioxime

CAS No.: 522-27-0

Cat. No.: B607570

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Introduction: The Imperative for Precise Nickel Quantification

Nickel, a transition metal of significant industrial and biological relevance, necessitates accurate and sensitive quantification across diverse matrices, from environmental samples to pharmaceutical preparations.[1] Its roles range from being an essential cofactor in certain enzymes to a potential allergen and carcinogen at elevated concentrations.[2] Consequently, robust analytical methods for the determination of nickel are paramount for quality control, environmental monitoring, and toxicological studies. Among the various analytical techniques, spectrophotometry offers a compelling balance of sensitivity, cost-effectiveness, and accessibility.

This application note provides a comprehensive guide to the use of **(2,2')-furildioxime** as a highly selective and sensitive chromogenic reagent for the spectrophotometric determination of nickel(II) ions.[2][3] We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and discuss the critical parameters for ensuring the trustworthiness and

accuracy of the results. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for nickel quantification.

Chemical Principle: The Formation of the Ni(II)-(2,2')-Furildioxime Complex

The spectrophotometric determination of nickel using **(2,2')-furildioxime** is predicated on the formation of a stable, colored complex between the nickel(II) ion and the dioxime ligand.[2][4] Like the more commonly known dimethylglyoxime, **(2,2')-furildioxime** is a 1,2-dioxime that acts as a bidentate chelating agent. In an alkaline medium, two molecules of **(2,2')-furildioxime** coordinate with one nickel(II) ion to form a square planar complex.[5][6] The reaction is highly selective for nickel, although interferences from other metal ions, notably cobalt, can occur and must be addressed.[2][3]

The deprotonation of the oxime groups at a higher pH is crucial as it facilitates the coordination with the positively charged Ni^{2+} ion.[2] The resulting complex exhibits strong absorbance in the visible region of the electromagnetic spectrum, typically around 480-488 nm, which forms the basis for its quantitative determination.[2][3] A significant challenge with the Ni(II)-**(2,2')-furildioxime** complex is its poor solubility in aqueous solutions.[2] Modern protocols overcome this by either extracting the complex into an organic solvent or, more conveniently, by employing a micellar solution (e.g., using a non-ionic surfactant like Brij-35) to solubilize the complex in an aqueous system, thereby enhancing sensitivity and simplifying the procedure.[2][3]

Figure 1: Chemical reaction between Nickel(II) and **(2,2')-Furildioxime**.

Experimental Protocol: Spectrophotometric Determination of Nickel

This protocol details a robust method for the quantification of nickel using **(2,2')-furildioxime** in an aqueous micellar medium, which circumvents the need for solvent extraction.

Reagent and Solution Preparation

- Nickel(II) Standard Stock Solution (1000 mg/L): Accurately weigh 4.785 g of nickel(II) sulfate hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) or 4.049 g of nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) and

dissolve in deionized water. Add 1 mL of concentrated nitric acid to prevent hydrolysis and dilute to 1000 mL in a volumetric flask with deionized water.[2] This stock solution is stable for several months when stored at 4°C.

- **(2,2')-Furildioxime** Reagent (0.1% w/v): Dissolve 0.1 g of **(2,2')-furildioxime** in 100 mL of absolute ethanol. Store in a dark bottle at 4°C. The solution is typically stable for several weeks.
- **Ammonia-Ammonium Chloride Buffer** (pH 9.0): Dissolve 17.5 g of ammonium chloride (NH₄Cl) in approximately 400 mL of deionized water. Add 145 mL of concentrated ammonium hydroxide (NH₄OH) and dilute to 500 mL with deionized water. Adjust the pH to 9.0 ± 0.1 using a pH meter by adding small amounts of NH₄OH or HCl as needed.
- **Brij-35 Surfactant Solution** (5% w/v): Dissolve 5 g of Brij-35 in 100 mL of deionized water. Gentle heating may be required to facilitate dissolution.
- **Working Reagent Solution**: To prepare 100 mL of the working reagent, mix 20 mL of the ammonia-ammonium chloride buffer (pH 9.0), 2 mL of the 5% Brij-35 solution, and 4 mL of the 0.1% **(2,2')-furildioxime** solution in a 100 mL volumetric flask. Dilute to the mark with deionized water. This solution should be prepared fresh daily.

Preparation of Calibration Standards

Prepare a series of working standard solutions by appropriate dilution of the 1000 mg/L nickel stock solution. A typical calibration range is 0.5 to 10.0 mg/L. For example, to prepare a 10 mg/L standard, pipette 1 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Subsequent serial dilutions can be made to generate the desired concentrations.

Sample Preparation

The sample preparation will vary depending on the matrix.

- **Aqueous Samples**: If the sample is clear and the nickel concentration is expected to be within the calibration range, it can be used directly. Otherwise, dilute the sample accordingly with deionized water. The pH of the sample should be adjusted to be near neutral before analysis.

- **Solid Samples and Complex Matrices:** For solid samples or complex matrices (e.g., biological tissues, alloys), an acid digestion step is necessary to bring the nickel into solution and to destroy organic matter. A common procedure involves digesting the sample with a mixture of concentrated nitric acid and perchloric acid.[2] The final digested sample should be diluted with deionized water and neutralized before analysis.

Spectrophotometric Measurement

- Pipette 5.0 mL of each standard solution, the sample solutions, and a blank (5.0 mL of deionized water) into separate 25 mL volumetric flasks.
- To each flask, add 10.0 mL of the freshly prepared working reagent solution.
- Dilute each flask to the 25 mL mark with deionized water, cap, and mix thoroughly.
- Allow the solutions to stand for at least 15 minutes at room temperature for full color development.
- Set the spectrophotometer to a wavelength of 480 nm.[2][3]
- Use the blank solution to zero the absorbance of the spectrophotometer.
- Measure the absorbance of each standard and sample solution.

Data Analysis

- Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding nickel concentrations (in mg/L).
- Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$), where y is the absorbance, x is the concentration, m is the slope, and c is the y -intercept. The correlation coefficient (R^2) should be ≥ 0.995 for a valid calibration.
- Determine the concentration of nickel in the sample solutions by interpolating their absorbance values on the calibration curve or by using the regression equation.
- Remember to account for any dilution factors used during sample preparation to calculate the nickel concentration in the original sample.

Figure 2: Experimental workflow for nickel quantification.

Trustworthiness: A Self-Validating System

To ensure the reliability and accuracy of the results, the following quality control measures are essential:

- **Method Blank:** A method blank, consisting of all reagents without the analyte, should be run with every batch of samples. Its absorbance should be negligible and subtracted from all standard and sample readings to correct for any background signal from the reagents.
- **Calibration Verification:** The calibration curve should be verified periodically by running a known standard. The measured concentration should be within $\pm 10\%$ of the true value.
- **Spike Recovery:** To assess for matrix effects, a known amount of nickel should be added (spiked) into a sample and the recovery calculated. A recovery of 90-110% is generally considered acceptable and indicates that the sample matrix is not significantly interfering with the assay.
- **Interference Management:** The primary potential interferent in the determination of nickel with dioximes is cobalt(II), which can also form a colored complex.^[2] The interference from cobalt can be mitigated by using a masking agent or by selective separation techniques prior to analysis.^{[2][3]} For instance, Nitroso R-salt-modified XAD-16 has been successfully used to remove cobalt interference.^[2] Iron and copper can also interfere, but their effects are often minimized in micellar systems.^[2] A thorough understanding of the sample composition is crucial for anticipating and addressing potential interferences.

Quantitative Data Summary

The following table summarizes key performance characteristics of the **(2,2')-furildioxime** method for nickel quantification based on published literature.

Parameter	Typical Value	Reference
Maximum Wavelength (λ_{max})	480 - 488 nm	[2][3]
Molar Absorptivity (ϵ)	$\sim 6.0 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$	[2][3]
Linear Range	0.02 - 10 $\mu\text{g/mL}$ (can be extended)	[2][3]
Limit of Detection (LOD)	0.6 $\mu\text{g/L}$ (with preconcentration)	[7]
Optimal pH	9.0	[2]
Relative Standard Deviation (RSD)	0.01 - 2.9%	[2]

Conclusion

The use of **(2,2')-furildioxime** provides a sensitive, selective, and reliable spectrophotometric method for the quantification of nickel. The protocol outlined in this application note, particularly with the incorporation of a micellar system to solubilize the complex, offers a streamlined and efficient workflow suitable for a wide range of applications in research and industry. By adhering to the principles of quality control and understanding potential interferences, researchers can achieve high-quality, trustworthy data for nickel analysis.

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